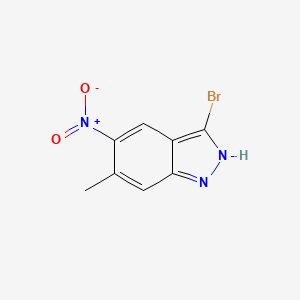

![molecular formula C8H9N3 B1292646 6-甲基-1H-吡咯并[2,3-b]吡啶-3-胺 CAS No. 1000340-30-6](/img/structure/B1292646.png)

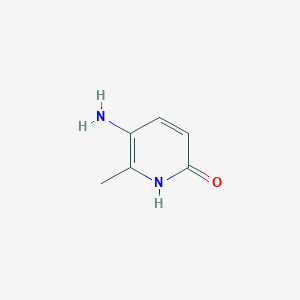

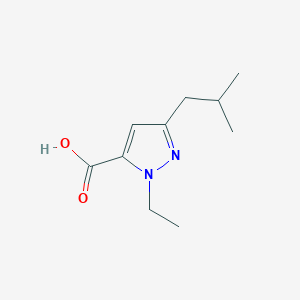

6-甲基-1H-吡咯并[2,3-b]吡啶-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine" is a heterocyclic molecule that belongs to the class of pyrrolopyridines. These compounds are of significant interest due to their presence in various biologically active molecules and potential applications in medicinal chemistry. The papers provided discuss various derivatives of pyrrolopyridines and related synthetic methods, which can offer insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives is a topic of interest in several papers. For instance, a three-component reaction involving an aldehyde, Meldrum’s acid, and 3-methyl-1H-pyrazol-5-amine in a polyethylene glycol (PEG-400) medium has been described as a mild and efficient method for synthesizing pyrazolo[3,4-b]pyridine-6(7H)-one derivatives . Another study reports the one-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones from the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines . These methods highlight the versatility of synthetic approaches for pyrrolopyridine derivatives, which could be adapted for the synthesis of "6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine."

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives has been characterized using various spectroscopic techniques. For example, the synthesis and structural characterization of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine involved elemental analyses, NMR, FTIR, UV-Vis, mass spectral studies, and single-crystal X-ray diffraction . These techniques are crucial for confirming the molecular structure and understanding the intermolecular interactions that stabilize the crystal structure, such as hydrogen bonding and C-H…π interactions.

Chemical Reactions Analysis

The reactivity of pyrrolopyridine derivatives with various nucleophiles has been explored in several studies. One paper describes the synthesis of various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones by reacting 7-hydroxy derivatives with nucleophiles under acidic or basic conditions . Another study presents the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products from the condensation of pyrazole-5-amine derivatives with activated carbonyl groups . These reactions demonstrate the potential for functionalizing the pyrrolopyridine core and creating diverse derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. The crystal stabilization through intermolecular interactions, as observed in the structural studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, suggests that similar interactions could be present in "6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine" . The solvent-free synthesis of N-(pyrrol-2-yl)amines and their reduction products also provides insights into the reactivity and stability of these compounds . Understanding these properties is essential for the development of pyrrolopyridine-based pharmaceuticals and materials.

科学研究应用

合成和分析应用

杂环芳香胺分析: 对杂环芳香胺(HAAs)的研究,如2-氨基-1-甲基-6-苯基咪唑[4,5-b]吡啶(PhIP),已经显示出它们在各种生物模型中的致癌潜力。这些化合物与6-甲基-1H-吡咯并[2,3-b]吡啶-3-胺在结构上相似,被分析在生物基质、食品和饮料中,以了解它们的生物效应和暴露水平。液相色谱联用质谱等分析技术被确定为对HAAs进行敏感和选择性分析的首选方法(Teunissen et al., 2010)。

药物发现和生物学研究

激酶抑制: Pyrazolo[3,4-b]吡啶,与6-甲基-1H-吡咯并[2,3-b]吡啶-3-胺具有相似的杂环结构,已被广泛研究其通过多种结合方式与激酶相互作用的多功能性。这种结构基序已被利用于激酶抑制剂的设计,突显了这类杂环在药物化学中的重要性(Wenglowsky, 2013)。

吡咯啉在药物发现中的应用: 吡咯啉环,是类似于6-甲基-1H-吡咯并[2,3-b]吡啶-3-胺中的核心特征,由于其立体化学和三维覆盖的作用,在药物化学中发挥着重要作用。吡咯啉衍生物已被探索其在治疗人类疾病中的潜力,突显了这种骨架的多功能性及其对药效团空间的贡献(Li Petri et al., 2021)。

环境应用

胺基功能化吸附剂去除PFAS: 对含胺吸附剂用于去除水源中的全氟烷基和多氟烷基物质(PFAS)的研究表明,氮含杂环化合物在环境修复中的潜力。胺化吸附剂,可能源自或与类似于6-甲基-1H-吡咯并[2,3-b]吡啶-3-胺的化合物相关,在PFAS控制方面显示出潜力,利用静电相互作用、疏水相互作用和吸附剂形态学(Ateia et al., 2019)。

作用机制

Target of Action

The primary target of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine is the Serine/threonine-protein kinase ATR . This protein kinase plays a crucial role in the DNA damage response mechanism .

Mode of Action

6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine acts as an inhibitor of the Serine/threonine-protein kinase ATR . By inhibiting this kinase, the compound can influence the checkpoint signaling upon genotoxic stresses such as ionizing radiation, ultraviolet light, or DNA replication stalling .

Biochemical Pathways

The inhibition of the Serine/threonine-protein kinase ATR affects the DNA damage response mechanism . This kinase is known to phosphorylate several proteins, including BRCA1, CHEK1, MCM2, RAD17, RPA2, SMC1, and p53/TP53 . These collectively inhibit DNA replication and mitosis and promote DNA repair, recombination, and apoptosis .

Result of Action

The result of the action of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine is the inhibition of DNA replication and mitosis, and the promotion of DNA repair, recombination, and apoptosis . This can lead to the prevention of tumor growth and the delay of the onset of disease symptoms .

属性

IUPAC Name |

6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-3-6-7(9)4-10-8(6)11-5/h2-4H,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZUJZCCFVJULN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646877 |

Source

|

| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine | |

CAS RN |

1000340-30-6 |

Source

|

| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

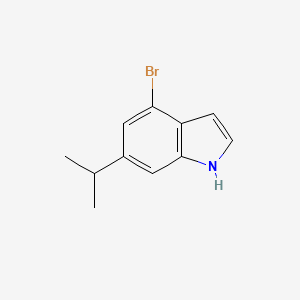

![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)

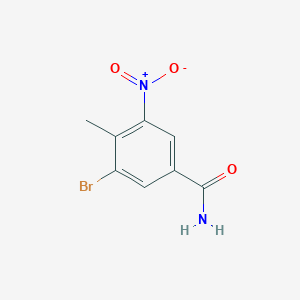

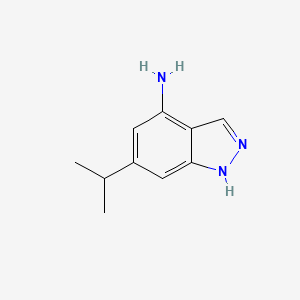

![3-[3-(3-Amino-5-fluoro-2-methylphenyl)-1-triazen-1-yl]-5-fluoro-2-methyl-aniline](/img/structure/B1292573.png)

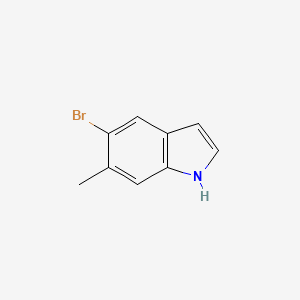

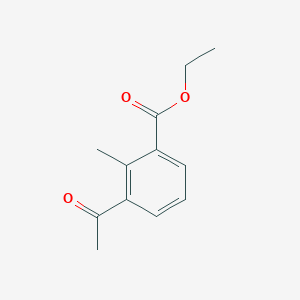

![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)

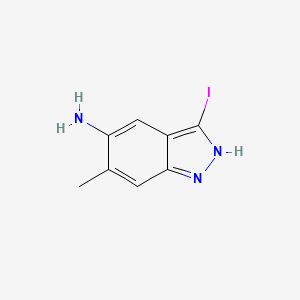

![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)